molecular formula C12H20O B087108 2-Ethyl-2-adamantanol CAS No. 14648-57-8

2-Ethyl-2-adamantanol

Cat. No. B087108
CAS RN: 14648-57-8
M. Wt: 180.29 g/mol
InChI Key: YUBKBLFRGDNIDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives, including 2-Ethyl-2-adamantanol, often involves complex organic reactions. For instance, adamantane derivatives have been constructed via a one-pot reaction from cyclohexanone derivatives, showcasing a method for building the adamantane framework from simpler precursors (Takagi et al., 2005). Another synthesis method involves transforming 1-Ethyl-2-adamantanon into more complex adamantane structures, emphasizing the versatility of these molecules (Lenoir et al., 1980).

Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-adamantanol, like other adamantane derivatives, is characterized by a highly hindered, cage-like framework. This structure is known for its steric hindrance and unique bond angles, which significantly influence the compound's reactivity and interactions (Lenoir et al., 1980).

Chemical Reactions and Properties

Adamantane derivatives participate in a variety of chemical reactions, leveraging their unique structure for novel applications. For example, ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates have been synthesized from reactions involving adamantane series amines (D'yachenko et al., 2019). These reactions highlight the reactivity of the adamantane core and its derivatives in forming complex organic compounds.

Scientific Research Applications

  • Conformational Analysis : Hájek et al. (1977) utilized lanthanide shift reagents to determine the alkyl conformation in 2-alkyl-2-adamantanols, including 2-ethyl-2-adamantanol. This study demonstrates the significance of 2-alkyl groups in affecting the position of the lanthanide atom, highlighting the utility of 2-ethyl-2-adamantanol in conformational analysis (Hájek, Trška, Vodic̆ka, & Hlavatý, 1977).

  • Synthesis of Adamantane Derivatives : Koval’skaya et al. (2002) described the synthesis of 1-acetamido-2-acetyladamantane, involving 2-ethyl-2-adamantanol. This research is significant for the development of novel adamantane derivatives, which have various applications in medicinal chemistry and materials science (Koval’skaya, Kozlov, & Dikusar, 2002).

  • Crystal Structure and Molecular Conformation : Matković et al. (2007) explored the design of a depside with a lipophilic adamantane moiety, contributing to the understanding of molecular conformations and crystal structures in adamantane derivatives (Matković, Veljković, Mlinarić-Majerski, Molčanov, & Kojić-Prodić, 2007).

  • Photoaffinity Labeling : Miller and White (1994) studied the photoaffinity labeling of cytochrome P450 2B4 using spiroadamantane-2,2'-diazirine. This research is vital for understanding protein interactions and mechanisms in biochemistry, where adamantane derivatives serve as key components (Miller & White, 1994).

  • Oxidation Studies : Ohno, Mitsui, and Matsumura (2003) investigated the TiO2-photocatalyzed oxidation of adamantane, highlighting the role of 2-adamantanol and its derivatives in oxidation reactions. Such studies are critical in the field of catalysis and materials science (Ohno, Mitsui, & Matsumura, 2003).

  • Thermodynamic Properties : Charapennikau et al. (2002) conducted a study on the thermodynamic properties of 2-methyl-2-adamantanol, contributing to the understanding of phase transitions and thermodynamic characteristics of adamantane derivatives (Charapennikau, Blokhin, Kabo, Kabo, Diky, & Gusakov, 2002).

Safety And Hazards

In case of exposure, it is recommended to move the victim into fresh air and provide artificial respiration if necessary. Contact with skin and eyes should be avoided, and contaminated clothing should be removed immediately .

Future Directions

While specific future directions for 2-Ethyl-2-adamantanol are not mentioned in the search results, research in adamantane chemistry, particularly involving double-bonded adamantane derivatives, is a promising field. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

2-ethyladamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-2-12(13)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBKBLFRGDNIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2CC3CC(C2)CC1C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402878
Record name 2-Ethyl-2-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-adamantanol

CAS RN

14648-57-8
Record name 2-Ethyl-2-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5 mL of ether was added 3.7 g (0.15 gram atom) of magnesium. To the mixture was added dropwise a solution of ethyl iodide (30 g, 0.19 mol) in ether (30 mL). The solution of ethylmagnesium iodide thus prepared was added dropwise to a solution of 2-adamantanone (20 g, 0.13 mol) in tetrahydrofuran (100 ml), and the mixture was stirred at room temperature overnight. GC analysis indicated that reduction products, i.e., 2-adamantanol and 2-ethyl-2-adamantanol were formed in 75% and 25%, respectively.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.7 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M Hájek, P Trška, L Vodička… - Organic Magnetic …, 1977 - Wiley Online Library
… - and 2-ethyl-2adamantanol. It follows from these results that a 2-alkyl group affects the effective position of the lanthanide atom. The conformational analysis of 2-ethyl-2-adamantanol …
Number of citations: 5 onlinelibrary.wiley.com
FE Magic - Investigations into pu-hydrido bridged carbocations, 1999 - nlc-bnc.ca
Depending on the thermal stability ofthe carbocation, eithera slush ofliquid nitrogen (LN) and ethanol (-116 C), or a stream of cold nitrogen to cool 2-methylbutane (down to-150 C), was …
Number of citations: 3 www.nlc-bnc.ca
YN Klimochkin, MV Leonova… - Russian journal of organic …, 1998 - researchgate.net
… The reaction of 2-ethyl-2-adamantanol with the same reagent yields a mixture of compounds from which 2-adamantanone, 2-(1-acetoxyethyl)-2adamantanol, and products of …
Number of citations: 3 www.researchgate.net
J Xie, C Shi, Y Zhao, L Pan, X Zhang, JJ Zou - Fuel Processing Technology, 2021 - Elsevier
… , 2-ethyl-2-adamantanol was obtained … 2-ethyl-2-adamantanol was carried out in either a 100 mL or 2 L batch autoclave (EasyChem). The reactor was loaded with 2-ethyl-2-adamantanol…
Number of citations: 17 www.sciencedirect.com
JL Fry, EM Engler, PVR Schleyer - Journal of the American …, 1972 - ACS Publications
… To a solution of 2-ethyl-2-adamantanol (4.0 mmol) in 10 ml of diethyl ether was added a … nmr spectra as 2-ethyl-2-adamantanol (3-OH). Products from 2-Neopentyl-2-adamantyI p-…
Number of citations: 98 pubs.acs.org
BG Harvey, KW Harrison, MC Davis, AP Chafin… - Energy & …, 2016 - ACS Publications
… Commercially available 2-ethyl-2-adamantanol was dehydrated and hydrogenated to yield EA. As a result of the greater adamantane character of the product, the density of EA was …
Number of citations: 34 pubs.acs.org
Z Bayat, MF Yazdan Abad - Petroleum & Coal, 2011 - search.ebscohost.com
A quantitative structure-property relationship (QSPR) study was performed to develop models those relate the structures of 65 Kovats retention index (RI) of adamantane derivatives. …
Number of citations: 2 search.ebscohost.com
J Burkhard, J Vais, L Vodička, S Landa - Journal of Chromatography A, 1969 - Elsevier
The Kováts indices of 85 adamantane compounds, including hydrocarbons, hydroxy derivatives, ketones, halogen derivatives and esters, were determined. The elution data were …
Number of citations: 43 www.sciencedirect.com
DT Stoelting, VJ Shiner Jr - Journal of the American Chemical …, 1993 - ACS Publications
The title esters solvolyze in aqueous ethanol (a) almost entirely to the rearranged substitution products 2-methyl-1-adamantyl alcohol and ether,(b) about 1000 times faster …
Number of citations: 28 pubs.acs.org
M Hatano, S Suzuki, K Ishihara - Journal of the American …, 2006 - ACS Publications
… In our method, a 100 mmol scale amount of 2-ethyl-2-adamantanol (11) was obtained from 8l in 81% yield (14.6 g) by using EtMgCl/LiCl/ZnCl 2 (eq 2). …
Number of citations: 255 pubs.acs.org

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